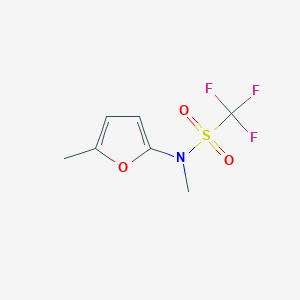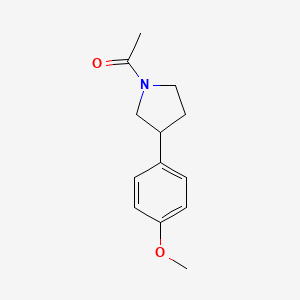
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone is a chemical compound that belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a pyrrolidine ring attached to the ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine. The reaction is facilitated by the use of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine. The reaction is carried out in N,N-dimethylformamide (DMF) at 40°C for about 4 hours. The product is then extracted using ethyl acetate and purified by silica-gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanol.
Substitution: Formation of halogenated derivatives like 4-bromo-1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone.
科学研究应用
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The methoxy group on the phenyl ring can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
相似化合物的比较
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a fluorine atom instead of a hydrogen atom on the phenyl ring.
Uniqueness
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of the methoxyphenyl and pyrrolidine moieties provides a distinct structural framework that can be exploited for various applications in research and industry .
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H17NO2/c1-10(15)14-8-7-12(9-14)11-3-5-13(16-2)6-4-11/h3-6,12H,7-9H2,1-2H3 |
InChI 键 |
PWZIXKUQVIMJOA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCC(C1)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


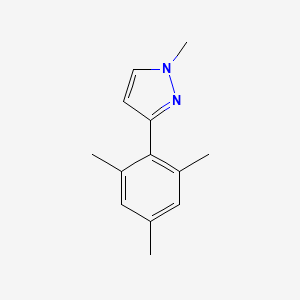

![2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12873379.png)
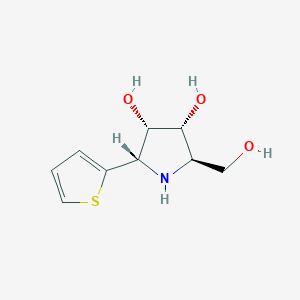
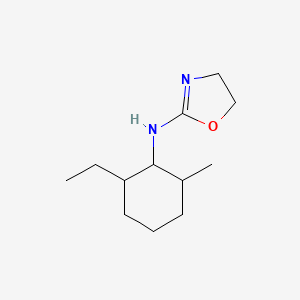

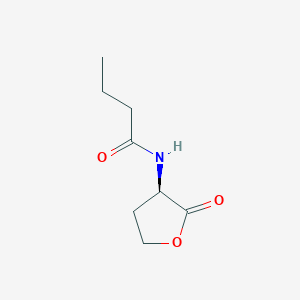
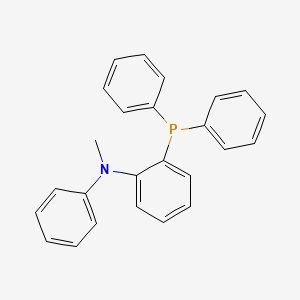
![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)
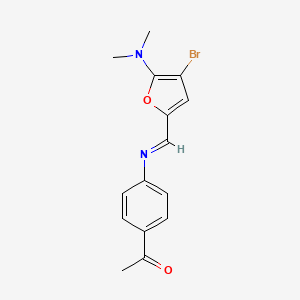
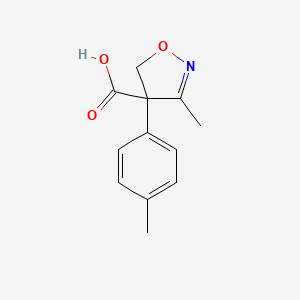
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)
